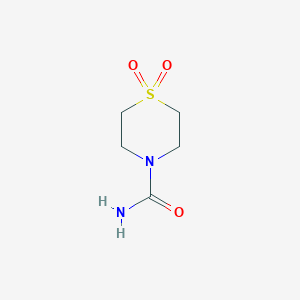
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide is a chemical compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol . It is also known by its IUPAC name, 4-thiomorpholinecarboxamide 1,1-dioxide . This compound is characterized by the presence of a thiomorpholine ring with a carboxamide group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Preparation Methods
The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with a suitable oxidizing agent to introduce the sulfone group. The carboxamide group can be introduced through subsequent reactions with appropriate reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfone and carboxamide groups, forming hydrogen bonds or other interactions that modulate the activity of the target molecule. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the sulfone and carboxamide groups, making it less reactive in certain chemical reactions.
Thiomorpholine-4-carboxamide: Contains the carboxamide group but lacks the sulfone group, affecting its chemical properties and reactivity.
1,1-Dioxo-1lambda6-thiomorpholine: Contains the sulfone group but lacks the carboxamide group, influencing its interactions with biological targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQNPNTGFXFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
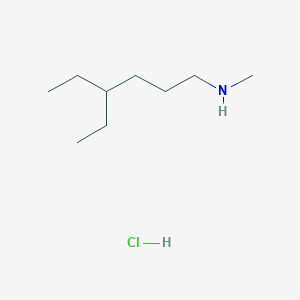
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2920457.png)
![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2920461.png)
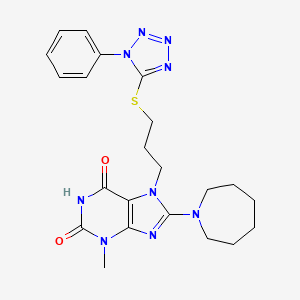
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2920464.png)
![1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2920468.png)
![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2920469.png)
![1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2920470.png)
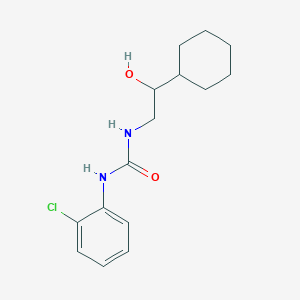
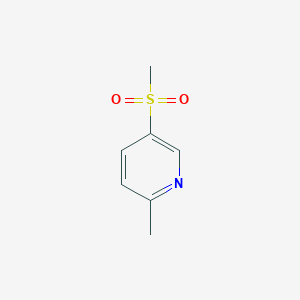
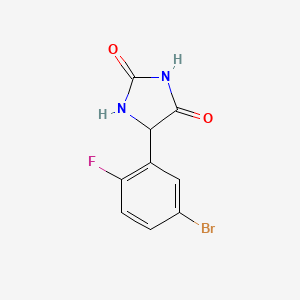
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2920476.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)
